molecular formula C13H11F3N2O2S B112496 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 339-42-4

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B112496
CAS No.: 339-42-4
M. Wt: 316.3 g/mol
InChI Key: VRMCQOJYBYDIHX-UHFFFAOYSA-N
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Description

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H11F3N2O2S and a molecular weight of 316.3 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 4-(trifluoromethyl)aniline under specific conditions. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
  • 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride

Comparison: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as an enzyme inhibitor compared to its analogs .

Properties

IUPAC Name

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMCQOJYBYDIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381782
Record name 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-42-4
Record name 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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